1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene
Overview
Description
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene is a member of biphenyls.
Scientific Research Applications
Supramolecular Assembly
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene has been utilized in the construction of unique supramolecular structures. For instance, a study demonstrated the layer-by-layer assembly of supramolecular hexagonal blocks, comprising 2,4,6-trimethoxy-1,3,5-triazine and 1,3,5-tris(p-hydoxyphenyl)benzene. These assemblies interact through various CH–π and π–π stacking interactions, highlighting the compound's role in intricate molecular constructions (Naseer & Hameed, 2012).
Spectroscopy and Conductivity
The compound has been synthesized and studied for its spectroscopy, conductivity, and solubility characteristics. For example, research into 2,5-Dimethoxy-1,4-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene explored these properties, providing insights into the molecular structure and dynamics of the isomers (Jacobs et al., 1993).
Chemical Synthesis
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene plays a significant role in chemical synthesis. For instance, a unique sodium dithionite initiated reaction with 1,3,5-trimethoxy-benzene led to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This study demonstrates the compound's utility in producing novel chemical structures (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Influence on Crystal Packing
The compound significantly influences crystal packing due to its structure. Research shows that the crystal packing of certain structures is determined by weak −OCH3−π interactions, which change with the structure and length of the side chains. This finding is crucial for understanding the crystallization process of various compounds (Velde et al., 2004).
Electrochemical Properties
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene is also relevant in the study of electrochemical properties. Novel 1,3,5-tris(oligothienyl)benzenes, synthesized via trimerization reactions involving this compound, have shown unique electrochemical behaviors and are instrumental in developing conducting polymers (Chérioux & Guyard, 2001).
High Surface Area Frameworks
The compound contributes to the formation of intricate and stable frameworks with high surface area. A study illustrated that 1,3,5-Tris(4-carboxyphenyl)benzene, related in structure, assembles into a polycatenated assembly of hexagonal nets, offering insights into the design of porous materials (Zentner et al., 2015).
Spectral Studies
This compound has been a subject of spectral studies in various phases, providing valuable information about molecular symmetry and electronic transitions. One study specifically highlighted its absorption spectra in solid phase and rigid glass media at 77 K (Chakravorti, Sarkar, & Banerjee, 1979).
properties
CAS RN |
14262-07-8 |
---|---|
Product Name |
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3 |
InChI Key |
PKTVMNKLPFVXBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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